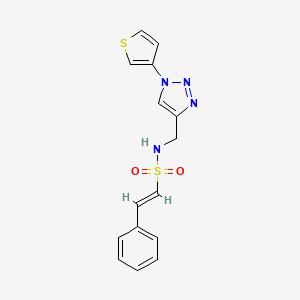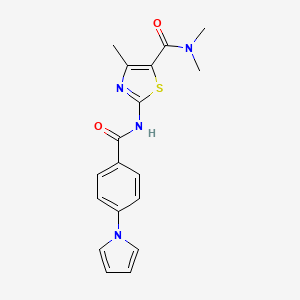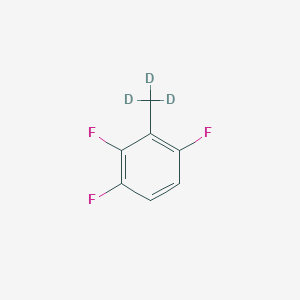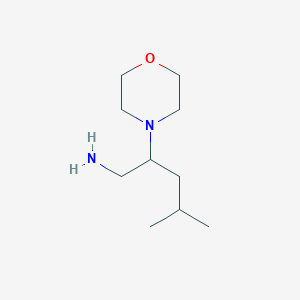
4-Methyl-2-morpholin-4-ylpentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-morpholin-4-ylpentan-1-amine is a chemical compound with the molecular formula C10H22N2O and a molecular weight of 186.3 g/mol . It is characterized by the presence of a morpholine ring and a pentylamine chain, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 4-Methyl-2-morpholin-4-ylpentan-1-amine typically involves the reaction of morpholine with 4-methyl-2-pentanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Methyl-2-morpholin-4-ylpentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which can further reduce any intermediate ketones or aldehydes to alcohols.
Aplicaciones Científicas De Investigación
4-Methyl-2-morpholin-4-ylpentan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting specific diseases.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-morpholin-4-ylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparación Con Compuestos Similares
4-Methyl-2-morpholin-4-ylpentan-1-amine can be compared with other similar compounds, such as:
4-Methyl-2-pentanone: A precursor in the synthesis of the compound, known for its use as a solvent and intermediate in organic synthesis.
Morpholine: A key component of the compound, widely used in the production of rubber chemicals, pharmaceuticals, and corrosion inhibitors.
Pentylamine: Another related compound, used in the synthesis of various organic compounds and as a building block in chemical manufacturing.
The uniqueness of this compound lies in its combination of a morpholine ring and a pentylamine chain, which imparts specific chemical and biological properties that are valuable in various applications.
Propiedades
IUPAC Name |
4-methyl-2-morpholin-4-ylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-9(2)7-10(8-11)12-3-5-13-6-4-12/h9-10H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEPLTLZXVWEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
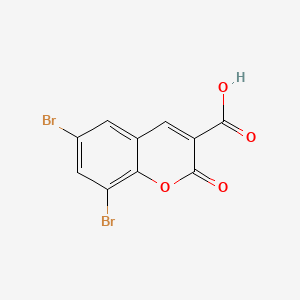
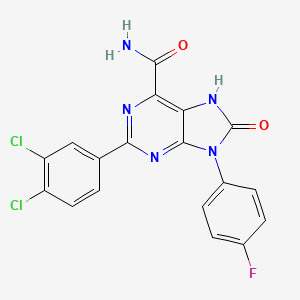
![1-{4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2683554.png)
![Ethyl 3-({5-formylpyrazolo[1,5-A]pyridin-3-YL}formamido)-2-methylbutanoate](/img/structure/B2683555.png)
![N-[4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carbonyl)phenyl]acetamide](/img/structure/B2683556.png)
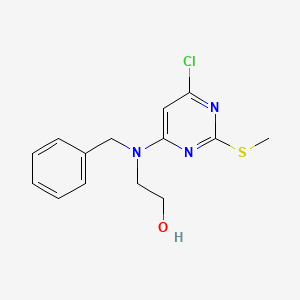
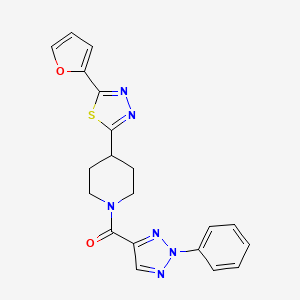
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2683562.png)
![1-(AZEPAN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE](/img/structure/B2683564.png)
![6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride](/img/structure/B2683565.png)
![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683566.png)
